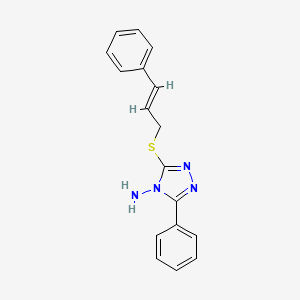

3-((2E)-3-phenylprop-2-enylthio)-5-phenyl-1,2,4-triazole-4-ylamine

Description

Properties

IUPAC Name |

3-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4S/c18-21-16(15-11-5-2-6-12-15)19-20-17(21)22-13-7-10-14-8-3-1-4-9-14/h1-12H,13,18H2/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHCBBWNDUCUMX-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCSC2=NN=C(N2N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2E)-3-phenylprop-2-enylthio)-5-phenyl-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-phenyl-2-propen-1-ol with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((2E)-3-phenylprop-2-enylthio)-5-phenyl-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), iron(III) chloride.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Nitro derivatives, halogenated compounds, sulfonated compounds.

Scientific Research Applications

3-((2E)-3-phenylprop-2-enylthio)-5-phenyl-1,2,4-triazole-4-ylamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.

Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 3-((2E)-3-phenylprop-2-enylthio)-5-phenyl-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit cytochrome P450 enzymes, leading to altered metabolic pathways. The phenyl and thioether groups contribute to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 3-((2E)-3-phenylprop-2-enylthio)-5-phenyl-1,2,4-triazole-4-ylamine, focusing on substituent variations and inferred properties:

Structural and Functional Insights:

Substituent Effects on Bioactivity :

- Fluorinated analogs (e.g., 4-fluorophenyl substitution) often exhibit enhanced metabolic stability and binding affinity due to fluorine’s electronegativity and small atomic radius .

- Pyridyl groups (as in ) can engage in hydrogen bonding or coordinate with metal ions in enzyme active sites, broadening pharmacological applications.

Impact of Sulfur-Containing Groups :

- The (2E)-3-phenylprop-2-enylthio group in the target compound and its analogs (e.g., ) contributes to lipophilicity, favoring membrane permeability.

- Thiadiazole-thioether derivatives (e.g., ) introduce additional heterocyclic complexity, which may modulate selectivity toward sulfur-dependent enzymes (e.g., cysteine proteases).

Solubility and Pharmacokinetics: Sodium salts (e.g., ) dramatically improve water solubility, making them suitable for intravenous formulations.

Research Findings and Trends

- Synthetic Accessibility : The target compound’s synthesis likely follows established routes for 1,2,4-triazole derivatives, such as cyclocondensation of thiosemicarbazides or nucleophilic substitution of thiols .

- Crystallography and Stability : Tools like the WinGX suite (mentioned in ) enable precise structural analysis, critical for understanding conformational stability and intermolecular interactions (e.g., hydrogen bonding in ).

Biological Activity

The compound 3-((2E)-3-phenylprop-2-enylthio)-5-phenyl-1,2,4-triazole-4-ylamine is a derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its effects on cytokine release, antiproliferative properties, and potential applications in antimicrobial and anti-inflammatory therapies.

Chemical Structure

The molecular formula of the compound is , with a structure that integrates a triazole ring and a phenylpropene moiety. This unique combination is believed to contribute to its biological activity.

Antiproliferative Activity

A study evaluated the antiproliferative effects of various 1,2,4-triazole derivatives, including the target compound. The results indicated that compounds with specific substitutions on the triazole ring exhibited significant inhibition of cell proliferation in peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA). The compound demonstrated a dose-dependent reduction in cell viability, particularly at concentrations around 50 µg/mL.

| Compound | Concentration (µg/mL) | % Cell Viability |

|---|---|---|

| 3a | 50 | 40 |

| 3c | 50 | 45 |

| Control | - | 100 |

Cytokine Release Modulation

The compound was tested for its ability to modulate cytokine release in PBMC cultures. It significantly inhibited the production of Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ), suggesting an immunomodulatory effect. Specifically, compounds 3a and 3c showed the strongest inhibitory effects on TNF-α production:

- TNF-α Inhibition :

- Compound 3a : Decreased TNF-α by up to 60% at medium doses.

- Compound 3c : Similar efficacy observed.

This modulation indicates potential therapeutic applications in inflammatory diseases where TNF-α plays a critical role.

Antimicrobial Activity

The antimicrobial properties were assessed against various Gram-positive and Gram-negative bacterial strains. The compound exhibited notable activity against certain strains, indicating its potential as an antimicrobial agent. The effectiveness varied based on structural modifications within the triazole derivatives.

Anti-inflammatory Potential

The anti-inflammatory activity was linked to the compound's ability to inhibit cytokine release without significantly affecting cell proliferation. This characteristic positions it as a candidate for further development in treating inflammatory conditions.

Case Studies

Recent research highlights several case studies involving derivatives of triazoles similar to our target compound. For instance:

- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and evaluated for their biological activities. Compounds with aliphatic acid moieties demonstrated enhanced anti-inflammatory effects compared to those without double bonds in their structures.

- In Vivo Studies : Animal models have shown that triazole derivatives can reduce inflammation markers significantly when administered at therapeutic doses.

Q & A

Basic: What are the optimal synthetic routes and conditions for preparing 3-((2E)-3-phenylprop-2-enylthio)-5-phenyl-1,2,4-triazole-4-ylamine?

Methodological Answer:

Microwave-assisted synthesis is a robust method for this compound. Key parameters include:

- Temperature : 160–165°C (critical for cyclization and avoiding side reactions) .

- Reaction Time : 30–45 minutes (longer durations improve yield but risk decomposition; monitor via GC-MS) .

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

- Catalysts : Acidic conditions (e.g., HCl) facilitate thioether formation, while bases (e.g., K₂CO₃) aid cyclization .

Validation : Confirm completion via TLC or HPLC, and purify via recrystallization (ethanol/water mixtures) .

Advanced: How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

Methodological Answer:

Contradictions between experimental and theoretical data often arise from solvent effects or conformational flexibility. To resolve:

DFT Optimization : Use Gaussian or ORCA with solvent models (e.g., PCM for DMSO) to simulate NMR chemical shifts .

Dynamic Effects : Perform molecular dynamics (MD) simulations to account for rotational barriers in the (2E)-3-phenylprop-2-enylthio group .

Experimental Cross-Check : Compare with analogous triazoles (e.g., fluorophenyl-substituted derivatives) to isolate substituent-specific deviations .

Example : A ¹H NMR shift discrepancy at δ 7.2–7.5 ppm may arise from π-stacking interactions not modeled in static DFT .

Basic: What spectroscopic techniques are essential for characterizing this triazole derivative?

Methodological Answer:

- NMR (¹H/¹³C) : Assign aromatic protons (δ 6.8–8.1 ppm) and triazole carbons (δ 150–160 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the prop-2-enylthio chain .

- IR Spectroscopy : Confirm thioether (C-S stretch, 600–700 cm⁻¹) and amine (N-H stretch, 3300–3500 cm⁻¹) functionalities .

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragment peaks (e.g., loss of phenylprop-2-enylthio group) .

Advanced: How can reaction mechanisms for unexpected byproducts (e.g., dithiazoles) be elucidated?

Methodological Answer:

Unexpected products (e.g., dithiazoles) may form via competing cyclization pathways:

Kinetic Studies : Vary reaction time (5–60 min) and isolate intermediates to map pathways .

Computational Modeling : Use Gaussian to calculate activation energies for competing pathways (e.g., triazole vs. dithiazole formation) .

Isotopic Labeling : Introduce ¹⁵N-labeled precursors to trace nitrogen incorporation in the triazole ring .

Case Study : KNCO addition to triazolium salts can yield thiadiazoles via CO elimination, requiring strict anhydrous conditions to suppress competing hydrolysis .

Basic: What strategies improve solubility for biological testing?

Methodological Answer:

- Co-Solvents : Use DMSO-PBS mixtures (<10% DMSO) to maintain compound stability .

- Salt Formation : React the amine group with HCl to form water-soluble hydrochloride salts .

- Micellar Encapsulation : Use nonionic surfactants (e.g., Tween-80) for in vitro assays .

Advanced: How can structure-activity relationships (SAR) guide functionalization for enhanced bioactivity?

Methodological Answer:

Bioisosteric Replacement : Replace the phenyl group with fluorophenyl (enhanced lipophilicity) or thiophene (π-stacking) .

Docking Studies : Use AutoDock Vina to predict binding to fungal CYP51 (target for antifungal activity). Prioritize substituents with high docking scores .

QSAR Models : Train models on IC₅₀ data from analogous triazoles to predict EC₅₀ for new derivatives .

Example : Methylation at the triazole 4-position improves metabolic stability but reduces solubility—balance via hydrophilic substituents (e.g., -OH) .

Basic: How to validate purity and stability under storage conditions?

Methodological Answer:

- HPLC-PDA : Monitor degradation (e.g., oxidation of thioether to sulfoxide) at λ = 254 nm .

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; track purity loss via area normalization .

- Mass Balance : Combine HPLC, NMR, and elemental analysis to confirm ≥95% purity .

Advanced: What computational methods predict electronic properties relevant to redox behavior?

Methodological Answer:

- DFT (GGA-PBE) : Calculate HOMO/LUMO energies to predict oxidation potentials (e.g., HOMO > -5 eV suggests susceptibility to air oxidation) .

- TD-DFT : Simulate UV-Vis spectra (λmax) to correlate with experimental data and identify charge-transfer transitions .

- NBO Analysis : Quantify hyperconjugation effects (e.g., sulfur lone pairs stabilizing the triazole ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.